2,4-Dihydroxy-5-pyrimidinylsulfamic acid

Description

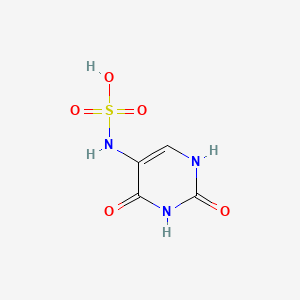

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h1,7H,(H,10,11,12)(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMMIWUJLCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202725 | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-16-5 | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

General Synthetic Strategies for Pyrimidine-Based Compounds

The pyrimidine (B1678525) ring is a fundamental aromatic heterocycle that forms the core of nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. Its synthesis is a well-established field, characterized by several robust strategies.

Cyclization Reactions in Pyrimidine Synthesis

The most traditional and widely used method for constructing the pyrimidine ring is through cyclization reactions. This approach typically involves the condensation of a three-carbon component with a compound containing an N-C-N moiety.

A principal method involves the reaction of β-dicarbonyl compounds with amidines, urea (B33335), or guanidine. nih.gov For instance, reacting urea with appropriate carbonyl compounds can yield 2-pyrimidinones, while guanidines produce 2-aminopyrimidines. nih.gov A classic example is the synthesis of uracil (B121893) (2,4-dihydroxypyrimidine) through the condensation of malic acid and urea in fuming sulfuric acid. wikipedia.orgyoutube.com

Modern variations include metal-catalyzed cycloadditions. Copper(II)-catalyzed reactions of alkynes with nitrogen-containing molecules like amidines and guanidines have proven to be a powerful tool for building pyrimidine rings. google.com Another approach involves the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to form the pyrimidine core.

| Reactants | N-C-N Source | Product Type | Reference |

| β-Dicarbonyl Compounds | Amidines | 2-Substituted Pyrimidines | nih.gov |

| β-Dicarbonyl Compounds | Urea | 2-Pyrimidinones (e.g., Uracil) | nih.govwikipedia.org |

| β-Dicarbonyl Compounds | Guanidines | 2-Aminopyrimidines | nih.gov |

| Alkynes | Amidines/Guanidines | Substituted Pyrimidines | google.com |

Functionalization of Pre-existing Pyrimidine Cores

Once the pyrimidine ring is formed, it can be further modified through various functionalization reactions. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, dictates its reactivity. The ring is generally electron-deficient, which facilitates nucleophilic substitution but makes electrophilic substitution more challenging compared to benzene (B151609). nih.gov

Electrophilic aromatic substitution, when it occurs, preferentially happens at the C5 position, which is the least electron-deficient carbon atom. nih.gov Known electrophilic substitutions on substituted pyrimidines include nitration, halogenation, and sulfonation. nih.govwikipedia.orgyoutube.com For instance, the synthesis of 5-halouracils is a key step in the production of many antiviral and anticancer drugs.

Nucleophilic substitution is more facile and typically occurs at the C2, C4, and C6 positions. nih.gov A common example is the displacement of an amino or hydroxyl group. nih.gov Recent studies have also explored C-nucleophilic substitution at the C4-position of pyrimidine nucleosides using triazolo derivatives as leaving groups, allowing for the introduction of various carbon-based functionalities. nih.gov

Radical substitution reactions offer another avenue for functionalization. Studies have shown that pyrimidine can be converted into RNA bases like uracil and cytosine through radical substitution of hydrogen atoms with hydroxyl (OH) or amino (NH2) groups, a process relevant to prebiotic chemistry. researchgate.netacs.org

Multicomponent Reactions for Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and ability to generate diverse molecular libraries. The Biginelli reaction, a well-known MCR, condenses an aldehyde, a β-ketoester, and urea to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov

More contemporary MCRs often employ metal catalysts to achieve high regioselectivity and yield. An innovative iridium-catalyzed multicomponent synthesis brings together amidines and up to three different alcohol molecules to form highly substituted pyrimidines. mdpi.comgoogle.com This sustainable process operates through a sequence of condensation and dehydrogenation steps, producing water and hydrogen gas as byproducts. wikipedia.orgmdpi.comgoogle.com Other metal-catalyzed MCRs use copper or zinc to facilitate the cyclization of ketones, nitriles, and other building blocks into diverse pyrimidine structures. organic-chemistry.org

Synthetic Approaches to Sulfamic Acid Derivatives

The target molecule, 2,4-Dihydroxy-5-pyrimidinylsulfamic acid, is a sulfonamide. This class of compounds is characterized by a sulfur atom bonded to both a carbon atom of a ring and a nitrogen atom. Their synthesis can be approached through direct sulfamation or by derivatizing existing sulfamic acid precursors.

Sulfamation Reactions

Sulfamation, or more specifically sulfamoylation, is the process of introducing a sulfamoyl group (-SO₂NH₂) or a substituted version thereof. The classical synthesis of sulfonamides involves reacting a sulfonyl chloride (R-SO₂Cl) with ammonia (B1221849) or a primary/secondary amine. acs.orgorganic-chemistry.org

Therefore, a plausible route to the target compound involves first creating a sulfonyl chloride on the pyrimidine ring. This can be achieved through the chlorosulfonation of a suitable pyrimidine precursor. For pyrimidines activated with electron-donating groups like hydroxyls (as in uracil), direct chlorosulfonation at the C5 position is feasible. mdpi.com The reaction of 2-thiouracil (B1096) with a mixture of chlorosulfonic acid and thionyl chloride, for example, yields the corresponding pyrimidine-5-sulfonyl chloride. mdpi.com This reactive intermediate can then be treated with ammonia to yield the primary sulfonamide. mdpi.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Activated Pyrimidine (e.g., Uracil) | 1. Chlorosulfonic Acid (ClSO₃H) | Pyrimidine-5-sulfonyl chloride | Pyrimidine-5-sulfonamide | mdpi.com |

| 2. Ammonia (NH₃) | ||||

| Thiol | 1. N-Chlorosuccinimide (NCS) | Sulfonyl Chloride | Sulfonamide | organic-chemistry.org |

| 2. Amine/Ammonia | ||||

| Sulfonic Acid | Thionyl Chloride (SOCl₂), Amine | Sulfonyl Chloride | Sulfonamide | organic-chemistry.org |

Derivatization of Sulfamic Acid Precursors

An alternative strategy involves starting with a pre-formed sulfamic acid derivative or building the sulfonamide from a different functional group on the pyrimidine ring.

One common method is the conversion of a sulfonic acid (-SO₃H) to a sulfonamide. Sulfonic acids can be readily converted to sulfonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organic-chemistry.org The resulting sulfonyl chloride is then reacted with ammonia to furnish the sulfonamide. organic-chemistry.org This two-step process is highly effective. A direct, one-pot synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation has also been developed, offering a more efficient alternative. organic-chemistry.org

Another approach is to start with a thiol (R-SH) group. Thiols can be directly converted to sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org These methods provide a rapid route to the sulfonyl chloride intermediate, which is then converted to the sulfonamide. organic-chemistry.org

Recent developments have also focused on building the pyrimidine ring with the sulfonyl group already in place. An efficient, diversity-oriented synthesis of 5-sulfone-substituted uracils was established using acyclic precursors, thereby avoiding potential side reactions like N-oxide formation that can occur when oxidizing a pre-formed 5-thiouracil. nih.gov

Specific Synthetic Routes for this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the pyrimidine core followed by functionalization, or the direct incorporation of the sulfamic acid moiety precursor during the cyclization process.

Direct synthesis strategies would ideally involve a one-pot reaction of acyclic precursors to form the this compound molecule. While specific literature detailing a direct synthesis for this exact compound is scarce, the general principles of pyrimidine synthesis, such as the Biginelli or Pinner reactions, can be adapted. A hypothetical direct approach could involve the condensation of a functionalized three-carbon component, urea, and a sulfonating agent. However, the reactivity and compatibility of the sulfamic acid group under typical cyclization conditions present significant challenges, making stepwise approaches more common and reliable.

A more practical and widely applicable approach to the synthesis of this compound involves a stepwise pathway. This typically begins with the synthesis of a substituted uracil precursor, which is then functionalized at the C5 position. A key intermediate in this pathway is 5-aminouracil (B160950).

The synthesis of 5-aminosulfonyl uracil derivatives has been reported, providing a strong basis for a plausible synthesis of the target compound. semanticscholar.org One established method involves the sulfonylation of 5-aminouracil with various arylsulfonyl chlorides. semanticscholar.org For instance, the reaction of 5-aminouracil with p-toluenesulfonyl chloride in an aqueous solution of sodium hydroxide (B78521) has been shown to yield the corresponding 5-aminotosyl uracil. semanticscholar.org A similar reaction involves treating 5-aminouracil with N-acetylsulfanilyl chloride in pyridine, which, after deprotection of the acetyl group, yields 5-sulfanilamidouracil. semanticscholar.org

Extrapolating from these established procedures, a likely synthetic route to this compound would involve the reaction of 5-aminouracil with a suitable sulfonating agent, such as chlorosulfonic acid or sulfuryl chloride, in an appropriate solvent like pyridine. This would be followed by a hydrolysis step to yield the final sulfamic acid.

Table 1: Key Intermediates and Reagents in Stepwise Synthesis

| Intermediate/Reagent | CAS Number | Role in Synthesis |

| 5-Aminouracil | 932-52-5 | Starting material for C5 functionalization. mdpi.com |

| p-Toluenesulfonyl chloride | 98-59-9 | Reagent for the synthesis of sulfonamide analogues. semanticscholar.org |

| N-Acetylsulfanilyl chloride | 121-60-8 | Reagent for the synthesis of sulfonamide analogues. semanticscholar.org |

| Chlorosulfonic acid | 7790-94-5 | Potential sulfonating agent for forming the sulfamic acid group. |

| Pyridine | 110-86-1 | Commonly used as a solvent and base in sulfonylation reactions. semanticscholar.org |

While sulfamic acid itself is the target molecule, it is noteworthy that sulfamic acid can also act as an efficient, cost-effective, and recyclable catalyst in various organic transformations, including the synthesis of heterocyclic compounds. bas.bg For example, sulfamic acid has been successfully utilized as a catalyst in the Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones, which are precursors to many pyrimidine derivatives. bas.bg This catalytic activity highlights the dual role that sulfamic acid can play in the broader context of pyrimidine chemistry, serving as both a synthetic target and a facilitator of pyrimidine ring formation.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. Microwave-assisted synthesis and solvent-free reaction conditions are two prominent examples of green chemistry approaches that have been applied to the synthesis of pyrimidine derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. The synthesis of various uracil and thiouracil derivatives has been successfully achieved using microwave promotion under solvent-free conditions. researchgate.net For example, the one-pot condensation of β-ketoesters with urea or thiourea (B124793) proceeds efficiently to give substituted uracils in good yields and short reaction times. researchgate.net The application of microwave heating has also been reported for the synthesis of 6-hydroxy-uracils and 6-amino-uracils. researchgate.net While a specific microwave-assisted synthesis of this compound has not been detailed in the literature, the successful application of this technology to the synthesis of the core uracil structure suggests its potential for the rapid and efficient production of the necessary precursors. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Uracil Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Condensation of β-ketoester and urea | Refluxing in ethanol (B145695) for several hours | Solvent-free, irradiation for a few minutes | researchgate.net |

| Synthesis of 6-hydroxy-uracils | Conventional heating in the presence of acetic anhydride | Solvent-free, microwave irradiation | researchgate.net |

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, simplified work-up procedures, and often improved yields and selectivity. The synthesis of substituted uracils and thiouracils via a one-pot condensation reaction has been effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation. researchgate.net This approach is not only environmentally friendly but also demonstrates the feasibility of producing the fundamental pyrimidine scaffold without the need for traditional, often hazardous, solvents.

Sustainable Catalysis in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidine derivatives. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and utilize energy-efficient processes. For the synthesis of this compound, several sustainable catalytic strategies can be envisaged based on advancements in the functionalization of the uracil ring.

Direct C-H Functionalization:

A highly attractive and sustainable approach involves the direct C-H functionalization of the uracil ring at the C5 position, which avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. Research has demonstrated the feasibility of direct C5-sulfenylation of uracil using an iodine catalyst with sulfonyl hydrazide as the sulfur source under solvent-free conditions. nih.gov This method is characterized by its high selectivity, the absence of metal catalysts, and high yields, making it an environmentally benign process. nih.gov While this specific reaction yields a thioether, the underlying principle of activating the C5-H bond for direct coupling with a sulfur-containing group is a promising avenue for the synthesis of the target sulfamic acid derivative. Photocatalysis, particularly using visible light, has also emerged as a powerful tool for the C-H arylation of uracil derivatives in aqueous solutions without the need for transition metals, further highlighting the potential for direct and green C-H functionalization.

Mechanochemistry:

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This technique has been successfully employed for the synthesis of aromatic sulfonamides. rsc.orgresearchgate.net A three-component palladium-catalyzed aminosulfonylation reaction using mechanical energy has been developed, providing a direct route to a wide range of sulfonamides. rsc.org The application of mechanochemistry to the sulfonation or sulfamoylation of uracil could provide a sustainable and scalable route to this compound, minimizing solvent waste and potentially reducing reaction times. researchgate.netyoutube.com

Biocatalysis:

Nature utilizes highly specific enzymes for the biosynthesis of complex molecules under mild conditions. The de novo biosynthesis of pyrimidines is a well-understood enzymatic pathway that constructs the uracil ring from simple precursors. wikipedia.orgcreative-proteomics.comnih.govdavuniversity.org While no specific enzyme has been identified for the direct synthesis of this compound, the field of biocatalysis offers significant potential. Enzyme engineering and screening could lead to the discovery or development of a sulfotransferase capable of selectively sulfonating the C5 position of uracil. The conversion of cytosine to uracil derivatives via their oxime sulfonates also points to the chemical feasibility of transformations at the pyrimidine ring that could be mimicked by enzymatic processes. rsc.org The use of enzymes in synthesis is inherently green, as reactions are typically performed in aqueous media at ambient temperature and pressure, with high selectivity and minimal byproducts.

The following table summarizes key findings from research on sustainable catalytic methods relevant to the synthesis of pyrimidine derivatives.

| Catalytic Method | Catalyst/Reagent | Substrate(s) | Product Type | Key Sustainable Features |

| Direct C-H Sulfenylation | Iodine | Uracil, Sulfonyl hydrazide | 5-Thioether-uracil | Solvent-free, metal-free, high selectivity nih.gov |

| Mechanochemical Aminosulfonylation | Palladium | Aryl bromides, K₂S₂O₅, Amines | Aromatic sulfonamides | Solvent-free, energy-efficient rsc.org |

| Ultrasound-Assisted Synthesis | Sulfonic acid functionalized SBA | Various | Pyrimidine derivatives | Reduced reaction times, high yields researchgate.net |

| Visible-Light Photocatalysis | Photoredox catalyst | Uracil derivatives, Diazonium salts | C5-Aryl uracils | Aqueous medium, transition-metal-free nih.gov |

Table 1: Overview of Relevant Sustainable Catalytic Methodologies

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Structural Features for Bioactivity

The core 2,4-dihydroxypyrimidine (uracil) scaffold is a fundamental structural feature for the bioactivity of this class of compounds. This pyrimidine (B1678525) ring system is a key building block in nucleic acids, allowing many of its analogs to act as antimetabolites, interfering with cellular processes. derpharmachemica.com

Key structural features essential for the bioactivity of this compound class include:

The Pyrimidine Ring: The uracil (B121893) nucleus serves as the primary scaffold that mimics endogenous pyrimidines, enabling interaction with various biological targets.

The 2,4-Dioxo Substitution: The ketone groups at positions 2 and 4 are crucial for forming hydrogen bonds with target enzymes or receptors, a common interaction pattern for uracil analogs.

The C5-Substituent: The group at the 5-position is a primary determinant of the specific biological activity and potency. For 2,4-Dihydroxy-5-pyrimidinylsulfamic acid, the sulfamic acid moiety (-SO₂NH₂) is the defining feature. The electronic and steric properties of this group dictate the molecule's interaction with its target.

The Sulfonamide Moiety: In related uracil-5-sulfonamide derivatives, the sulfonamide linkage is vital. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, contributing to binding affinity.

Studies on a variety of 5-substituted uracils have shown that modifications at this position can drastically alter the mechanism of action, leading to agents that inhibit viruses like HIV and herpes, or pathogens such as Mycobacterium tuberculosis. mdpi.comnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs of this compound typically involves the modification of the uracil ring or the sulfamic acid group. General synthetic strategies often start with a pre-functionalized uracil or thiouracil derivative.

A common approach for creating a library of related compounds involves the reaction of a pyrimidine-5-sulfonyl chloride intermediate with various amines. For instance, the synthesis of N-substituted 2-thiouracil-5-sulfonamides has been achieved by refluxing 2-thiouracil-5-sulfonyl chloride with the desired amine in the presence of a base like pyridine. mdpi.comresearchgate.net This method allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling a systematic exploration of the SAR.

General Synthetic Scheme for N-Substituted Pyrimidine-5-Sulfonamides:

Step 1: Chlorosulfonation of the pyrimidine ring (e.g., 2-thiouracil) to yield the corresponding pyrimidine-5-sulfonyl chloride intermediate.

Step 2: Condensation of the sulfonyl chloride with a primary or secondary amine (R-NH₂ or R₂NH) to form the final sulfonamide derivative. mdpi.com

Impact of Substituent Variation on Molecular Functionality

Varying the substituents, particularly on the sulfonamide nitrogen, has a profound impact on the biological functionality of 5-sulfamoyluracil derivatives. Research on related 2-thiouracil-5-sulfonamides has demonstrated that these modifications can significantly influence their anticancer activity.

For example, a study on a series of novel 2-thiouracil-5-sulfonamide derivatives tested against various human cancer cell lines revealed that the nature of the substituent attached to the sulfonamide group dictates the cytotoxic potency and selectivity. mdpi.com Compounds featuring specific aromatic and heterocyclic moieties exhibited promising anticancer activity and significant inhibition of cyclin-dependent kinase 2A (CDK2A), a key regulator of the cell cycle. mdpi.com

The introduction of different functional groups can affect properties such as:

Lipophilicity: Affecting cell membrane permeability and transport to the target site.

Hydrogen Bonding Capacity: Modifying the strength and nature of the interaction with the biological target.

Steric Bulk: Influencing the fit within a receptor's binding pocket.

Electronic Effects: Altering the charge distribution of the molecule, which can impact binding affinity.

Below is an interactive data table summarizing the cytotoxic activity (IC₅₀ values) of selected N-substituted 2-thiouracil-5-sulfonamide derivatives against different cancer cell lines, illustrating the impact of substituent variation.

| Compound | Substituent (R) on Sulfonamide | Ovarian (A-2780) IC₅₀ (µM) | Colon (HT-29) IC₅₀ (µM) | Breast (MCF-7) IC₅₀ (µM) | Liver (HepG2) IC₅₀ (µM) |

| 6b | 4-Fluorophenyl | 1.83 | 2.51 | 3.12 | 4.65 |

| 6d | 4-Chlorophenyl | 1.52 | 2.11 | 2.87 | 3.98 |

| 6e | 4-Bromophenyl | 1.21 | 1.89 | 2.53 | 3.15 |

| 6f | 4-Iodophenyl | 0.98 | 1.54 | 2.18 | 2.88 |

| 6g | 4-Nitrophenyl | 0.85 | 1.23 | 1.99 | 2.54 |

| 7b | Thiazole | 2.15 | 3.01 | 3.87 | 5.02 |

Data derived from studies on 2-thiouracil-5-sulfonamide derivatives as reported in scientific literature. mdpi.com

This data clearly shows a trend where electron-withdrawing groups on the phenyl ring attached to the sulfonamide nitrogen (e.g., -NO₂) enhance the cytotoxic activity compared to electron-donating or less electronegative halogen groups.

Stereochemical Considerations in Derivative Design

While this compound itself is an achiral molecule, the introduction of stereocenters in its derivatives can be a critical aspect of their design and biological activity. Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target, such as an enzyme or receptor, which is inherently chiral.

For many classes of drugs, including pyrimidine-based compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Studies on other complex pyrimidine derivatives have revealed highly strict stereochemical requirements for potent and selective receptor binding. nih.gov For example, in a series of perhydropyrido[1,2-c]pyrimidine derivatives, both the specific amino acid configuration (L-Trp) and the relative stereochemistry of the fused ring system were found to be essential for high-affinity binding. nih.gov

When designing derivatives of this compound, stereochemical considerations would become paramount if:

Chiral substituents are introduced, for example, on the sulfonamide nitrogen.

The pyrimidine base is converted into a nucleoside analog by attaching a chiral sugar or carbocyclic moiety at the N1 position. 5'-norcarbocyclic derivatives of 5-substituted uracils have been shown to be a promising class of antiviral agents, where the stereochemistry of the carbocyclic ring is crucial for activity. mdpi.comnih.gov

Atropisomerism is induced by bulky substituents that restrict bond rotation.

Therefore, the stereoselective synthesis and separation of isomers would be a crucial step in the development of advanced analogs to ensure optimal interaction with the biological target and to maximize therapeutic efficacy.

Mechanistic Investigations of Molecular Interactions

Study of Ligand-Target Interactions

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry due to its capacity to interact with numerous biological targets, primarily through hydrogen bonding and as a bioisostere for other aromatic systems. nih.gov

Protein-Ligand Binding Studies

The interaction between pyrimidine-based ligands and proteins is a cornerstone of their biological activity. The nitrogen atoms within the pyrimidine ring and its various substituents are key to forming hydrogen bonds with protein residues. nih.gov

Recent studies have explored the binding of pyrimidine derivatives to various proteins, including human serum albumin (HSA), a crucial factor in the pharmacokinetics of many drugs. For instance, certain pyrimidine derivatives have been shown to form stable complexes with HSA, indicating their potential for systemic distribution. nih.gov The binding affinity is influenced by the specific substitutions on the pyrimidine ring.

DNA-encoded libraries with a pyrimidine focus have been synthesized to screen for new protein binders. In one such study, a library of 65.3 million pyrimidine-containing compounds was used to identify binders for the BRD4 protein, a target in cancer therapy. nih.gov The identified hit compound, M-1, which is based on a pyrimidine core, demonstrated binding to BRD4 domains with Ki values in the low micromolar range. nih.gov

Table 1: Binding Affinity of Pyrimidine Derivative M-1 with BRD4 Domains

| Domain | Ki (μM) |

|---|---|

| BRD4BD1 | 0.91 |

| BRD4BD2 | 1.44 |

Data sourced from fluorescence polarization assays. nih.gov

Nucleic Acid-Ligand Interactions

Pyrimidine derivatives can interact with nucleic acids like DNA and RNA, which can be a mechanism for their therapeutic effects. These interactions can occur through various modes, including intercalation between base pairs and groove binding. wikipedia.orgnih.gov The formation of covalent bonds between adjacent pyrimidine bases in DNA, known as pyrimidine dimers, is a well-known form of DNA damage induced by UV light. wikipedia.org

Some synthetic pyrimidine analogs are designed to interfere with DNA and RNA synthesis by acting as antimetabolites. youtube.com They can be incorporated into the nucleic acid chain, leading to disruption of its structure and function. youtube.comresearchgate.net For example, the anticancer drug 5-Fluorouracil (B62378), a pyrimidine analog, exerts its effect in part by being incorporated into RNA. youtube.com

Studies on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives, which also contain a heterocyclic scaffold, have shown that these molecules and their metal complexes can bind to DNA, likely through intercalation. nih.govresearchgate.net Spectroscopic and electrophoretic studies indicated that the binding affinity of these compounds to DNA was significant, with metal complexes showing even higher efficacy. nih.govresearchgate.net While not dihydroxypyrimidines, these studies highlight the potential for heterocyclic compounds to interact with nucleic acids.

Enzyme Inhibition Mechanisms

A primary mechanism through which pyrimidine derivatives exert their biological effects is through the inhibition of enzymes. Their structural diversity allows them to be tailored to fit the active sites of a wide array of enzymes. nih.gov

Kinase Inhibition: Many pyrimidine derivatives have been developed as kinase inhibitors. For example, they have been identified as inhibitors of hSMG-1 kinase, a potential target in cancer therapy due to its role in cellular stress responses. nih.gov Structure-based optimization has led to the development of selective hSMG-1 inhibitors from a pyrimidine scaffold. nih.gov Furthermore, pyrimidine-based compounds have shown potent inhibitory activity against Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression. nih.gov

Other Enzyme Targets: Beyond kinases, pyrimidine derivatives have been shown to inhibit a variety of other enzymes. For instance, certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with potencies comparable to the established anti-inflammatory drug meloxicam. nih.gov

Other studies have demonstrated the inhibitory effects of pyrimidine derivatives on metabolic enzymes such as glutathione (B108866) S-transferase (GST) and glutathione reductase (GR). journalagent.comjuniperpublishers.com For example, 4-amino-2-chloropyrimidine (B189420) was found to be a potent noncompetitive inhibitor of GST. journalagent.com A series of pyrimidine derivatives were also found to effectively inhibit GR, with KI values in the low micromolar range. juniperpublishers.com Additionally, pyrimidine-based compounds have been identified as ATP-competitive inhibitors of D-alanine:D-alanine ligase (DdlB), an essential enzyme in bacterial cell wall synthesis. nih.gov

Table 2: Inhibitory Activity of Pyrimidine Derivatives on Various Enzymes

| Compound Class | Target Enzyme | Inhibition (IC50 / Ki) |

|---|---|---|

| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity, comparable to meloxicam |

| 4-amino-2-chloropyrimidine | GST | KI = 0.047 ± 0.0015 µM |

| 4-amino-2,6-dichloropyrimidine | GR | KI = 0.979 ± 0.23 µM |

| 6-Arylpyrido[2,3-d]pyrimidines | DdlB | ATP-competitive inhibition |

Data compiled from various in vitro enzymatic assays. nih.govjournalagent.comjuniperpublishers.comnih.gov

Elucidation of Cellular and Subcellular Pathways

The interaction of pyrimidine derivatives at the molecular level translates into the modulation of complex cellular and subcellular pathways, influencing cell fate and function.

Modulation of Specific Cellular Signaling Pathways

Pyrimidine derivatives have been implicated in the modulation of several key signaling pathways, including those involved in stress response, inflammation, and cell survival.

The Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, which is a component of the MAPK signaling cascade leading to JNK and p38 activation, is a target for some heterocyclic compounds. acs.orgacs.org While direct modulation by 2,4-Dihydroxy-5-pyrimidinylsulfamic acid is not documented, the broader class of pyrimidine-related structures is being explored for ASK1 inhibition. acs.orgacs.org

Flavonoids, which can contain heterocyclic rings, have been shown to modulate cell survival signaling pathways such as the PI3K/Akt pathway. nih.gov For example, the flavonoid apigenin (B1666066) can inhibit the PI3K/Akt pathway, which is involved in cancer cell proliferation. mdpi.com This highlights the potential for heterocyclic compounds to influence critical cellular signaling cascades.

Interference with Biosynthetic Processes

A well-established mechanism of action for many pyrimidine analogs is the interference with biosynthetic pathways, particularly the de novo synthesis of pyrimidines. aacrjournals.orgnih.gov This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.

Inhibitors of the pyrimidine biosynthesis pathway, such as brequinar (B1684385) and a compound designated DD264, have been shown to possess broad-spectrum antiviral activity. nih.gov Their mechanism involves the depletion of the intracellular pyrimidine pool, which in turn can enhance the innate immune response to viral infections. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, is a major target for these inhibitors. embopress.org Inhibition of DHODH has emerged as a therapeutic strategy in acute myeloid leukemia (AML), as it can induce differentiation and cell death in leukemic stem cells. embopress.org

The action of these inhibitors is highly selective, and their effects can often be reversed by supplementing the cells with an external source of pyrimidines, such as uridine. aacrjournals.org This confirms that their primary mode of action is the targeted disruption of pyrimidine biosynthesis.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound, featuring multiple hydrogen bond donors and acceptors, suggests that hydrogen bonding plays a pivotal role in its interactions with other molecules. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the hydroxyl groups at the 2 and 4 positions and the amine of the sulfamic acid moiety can act as hydrogen bond donors. nih.gov

Theoretical and experimental studies on similar pyrimidine structures, such as uracil (B121893), have elucidated the nature of these interactions. For instance, in studies of pyrimidine-water mixtures, it has been observed that the nitrogen atoms of the pyrimidine ring are the primary sites for hydrogen bonding with water molecules acting as hydrogen donors. acs.orgresearchgate.net The formation of these hydrogen bonds can be monitored by techniques like Raman spectroscopy, where shifts in the vibrational frequencies of the pyrimidine ring breathing mode indicate the extent of hydrogen bonding. researchgate.net

Furthermore, computational studies on sulfamic acid and its derivatives have highlighted the importance of O-H···O and N-H···O hydrogen bonds in the stability of their molecular clusters. researchgate.net These studies, often employing Density Functional Theory (DFT), allow for the analysis of electron density and topological parameters to characterize the nature and strength of these non-covalent interactions. researchgate.net In the context of this compound, both intramolecular hydrogen bonds, between the pyrimidine substituents, and intermolecular hydrogen bonds with solvent molecules or a biological target are conceivable.

The interplay of these various non-covalent forces dictates the conformation and orientation of the molecule within a binding site. For example, in studies of pyrimidine derivatives binding to proteins, a combination of hydrogen bonds and π-π stacking interactions with amino acid residues like histidine, tyrosine, and tryptophan has been observed. nih.gov

Table 1: Potential Hydrogen Bonding Sites in this compound

| Functional Group | Potential Role in Hydrogen Bonding |

| Pyrimidine Ring Nitrogens | Acceptor |

| 2-Hydroxyl Group | Donor and Acceptor |

| 4-Hydroxyl Group | Donor and Acceptor |

| Sulfamic Acid Amine (N-H) | Donor |

| Sulfamic Acid Sulfonyl (S=O) | Acceptor |

This table is based on the inferred chemical properties of the functional groups present in the molecule.

Kinetic and Thermodynamic Aspects of Molecular Recognition

Thermodynamics of binding describes the stability of the complex formed between the molecule and its target at equilibrium. The key thermodynamic parameter is the Gibbs free energy of binding (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of the interaction. A negative ΔG indicates a spontaneous binding process. The binding affinity is quantified by the dissociation constant (Kd), which is inversely related to the association constant (Ka). A smaller Kd value signifies a stronger binding affinity. khanacademy.org The formation of multiple hydrogen bonds and favorable non-covalent interactions, as discussed in the previous section, would contribute to a more negative ΔH, driving the binding process.

Kinetics of binding, on the other hand, pertains to the rates of the association (kon) and dissociation (koff) of the molecular complex. These rates determine how quickly a complex is formed and how long it persists. nih.gov The ratio of koff to kon defines the equilibrium dissociation constant (Kd). Even for interactions with similar thermodynamic affinities, the kinetic profiles can vary significantly, which can have important biological implications. khanacademy.org

For pyrimidine-containing molecules interacting with biological targets like enzymes or nucleic acids, these kinetic and thermodynamic parameters are crucial. For instance, in the context of DNA, the stability of duplexes containing pyrimidine dimers is a subject of thermodynamic and kinetic studies to understand DNA repair mechanisms. nih.gov Similarly, the molecular recognition of pyrimidine nucleotides by P2 receptors is characterized by the binding affinities and the structural features that confer selectivity. nih.gov

Computational methods, such as molecular dynamics simulations, can provide insights into the kinetic and thermodynamic profiles of protein-ligand interactions. chemrxiv.org These simulations can model the dynamic process of a ligand binding to a protein, helping to identify the binding pathways and estimate the kinetic and thermodynamic parameters.

Table 2: Key Parameters in the Study of Molecular Recognition

| Parameter | Description | Relevance |

| Thermodynamic | ||

| Gibbs Free Energy (ΔG) | The overall energy change upon binding. | Determines the spontaneity of the interaction. |

| Enthalpy (ΔH) | The heat change associated with bond formation and breakage. | Reflects the strength of the interactions. |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Accounts for conformational changes and solvent effects. |

| Dissociation Constant (Kd) | The concentration at which half of the target molecules are bound. | A measure of binding affinity. |

| Kinetic | ||

| Association Rate Constant (kon) | The rate at which the complex is formed. | Describes the speed of binding. |

| Dissociation Rate Constant (koff) | The rate at which the complex breaks apart. | Indicates the stability of the complex over time. |

This table outlines the fundamental concepts and is not based on experimental data for the specific compound.

Metabolic Pathway Elucidation in Vitro and in Vivo Research Models

Identification of Primary and Secondary Metabolites

A thorough review of scientific literature and databases reveals a significant gap in the understanding of the metabolic fate of 2,4-Dihydroxy-5-pyrimidinylsulfamic acid. Currently, there is no publicly available research that identifies the primary and secondary metabolites of this compound. Both in vitro studies using liver microsomes, hepatocytes, or other cellular systems, and in vivo studies in animal models have not been reported. Consequently, the metabolic pathway remains uncharacterized, and no specific metabolites have been documented.

Characterization of Metabolic Transformations and Enzymes Involved

Consistent with the lack of identified metabolites, the metabolic transformations that this compound undergoes are unknown. The specific enzymatic reactions, such as oxidation, reduction, hydrolysis, or conjugation, have not been investigated. As a result, the enzymes responsible for its metabolism, which would typically include cytochrome P450 isozymes, flavin-containing monooxygenases, or various transferases, have not been identified or characterized in relation to this specific compound.

Development of Analytical Methods for Metabolite Profiling

The absence of known metabolites for this compound means that no specific analytical methods for their profiling have been developed. While general analytical techniques for the detection and quantification of pyrimidine (B1678525) derivatives and sulfated compounds exist, methods tailored to the unique metabolites of this compound are not described in the current body of scientific literature. Research into the development of such methods would be contingent on the prior identification of its metabolic products.

Comparative Metabolism in Different Biological Systems

Information regarding the comparative metabolism of this compound in different biological systems is not available. Studies comparing its metabolic pathways across various species (e.g., rodents, non-human primates, and humans) or in different tissues or cell types have not been published. Therefore, any potential inter-species variations or tissue-specific metabolism of this compound remains to be elucidated.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in probing the molecular structure of 2,4-Dihydroxy-5-pyrimidinylsulfamic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would identify the number and environment of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton.

¹H NMR: The spectrum would be expected to show distinct signals for the proton on the pyrimidine (B1678525) ring and the protons of the hydroxyl and sulfamic acid groups. The chemical shift of the ring proton would be influenced by the electron-withdrawing nature of the adjacent functional groups. The protons on the hydroxyl and sulfamic acid groups are exchangeable and may appear as broad signals, with their position dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display four unique carbon signals corresponding to the carbon atoms in the pyrimidine ring. The chemical shifts of these carbons would provide critical information about their electronic environment. For instance, the carbons bonded to the hydroxyl groups (C2 and C4) would be expected to resonate at a lower field (higher ppm) compared to the other ring carbons.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS would provide the mass-to-charge ratio (m/z) of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z with very high accuracy. This precision allows for the determination of the exact elemental formula of the compound, which for this compound is C₄H₅N₃O₅S. This capability is crucial for distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum can further elucidate the structure by showing the loss of specific functional groups, such as the sulfamic acid moiety.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display bands that correspond to the stretching and bending of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: Broad bands in the region of 3200-3600 cm⁻¹ from the hydroxyl groups.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ from the pyrimidine ring and the sulfamic acid group.

C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ corresponding to the carbonyl groups of the dihydroxy-pyrimidine tautomer.

S=O stretching: Characteristic bands for the sulfamic acid group.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as the pyrimidine ring in this compound. The UV-Vis spectrum would exhibit one or more absorption maxima (λmax). The position and intensity of these maxima are dependent on the electronic structure of the molecule and can be influenced by the pH of the solution, which affects the ionization state of the hydroxyl and sulfamic acid groups.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound, the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for its identification.

When coupled with a UV detector set at the λmax of the compound, HPLC can be used for highly sensitive and accurate quantification. The area under the chromatographic peak is directly proportional to the concentration of the compound in the sample. This makes HPLC an invaluable tool for purity assessment and concentration determination.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of highly polar and non-volatile compounds such as this compound by GC is challenging. The presence of multiple hydroxyl groups and a sulfamic acid moiety imparts high polarity and a low vapor pressure, making it unsuitable for direct injection into a GC system.

To overcome these limitations, derivatization is a mandatory prerequisite for the GC analysis of such pyrimidine derivatives. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques for compounds with similar functional groups, such as other pyrimidine bases, include silylation and methylation. nih.govnih.gov For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS) replaces the active hydrogens in the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility. nist.gov Similarly, permethylation has been used for the GC analysis of pyrimidine nucleosides. nih.gov

While specific GC methods for this compound are not prominently documented in scientific literature, the analysis would likely follow established protocols for related compounds like uracil (B121893) and its derivatives. nih.govnih.gov A typical workflow would involve the extraction of the compound, followed by a carefully controlled derivatization step. The resulting volatile derivative would then be injected into a GC-MS system, which couples the separation power of GC with the identification capabilities of mass spectrometry. This allows for both quantitative analysis and structural confirmation based on the fragmentation patterns of the derivatized molecule.

The table below summarizes typical derivatization and GC conditions used for the analysis of related pyrimidine compounds, which could serve as a starting point for method development for this compound.

Table 1: Illustrative GC Derivatization and Analysis Parameters for Pyrimidine Derivatives

| Compound Class | Derivatization Reagent | GC Column Type | Detection Method | Reference |

|---|---|---|---|---|

| Pyrimidine Bases (Uracil, Thymine) | Silylation reagents (e.g., BSTFA) | Non-polar (e.g., OV-1) | Mass Spectrometry (MS) | nih.govnist.gov |

| Pyrimidine Nucleosides | N,O-Permethylation | Not specified | Gas-Liquid Chromatography | nih.gov |

| Uracil in DNA | 3,5-bis(trifluoromethyl)benzyl bromide | Not specified | Negative Chemical Ionization MS | nih.gov |

| 5-(Hydroxymethyl)uracil | Isotopically labeled internal standards and derivatization | Not specified | Mass Spectrometry (MS) | nih.gov |

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be invaluable for elucidating the exact molecular structure, conformation, and intermolecular interactions of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and thus determine the positions of individual atoms, bond lengths, and bond angles.

While a specific crystal structure for this compound has not been found in publicly available databases, the literature contains numerous examples of crystallographic studies on related pyrimidine and uracil derivatives. nih.govrsc.orgnih.govacs.org These studies reveal key structural features common to this class of compounds, such as planar or near-planar ring systems and extensive hydrogen bonding networks. nih.govrsc.org For this compound, X-ray crystallography could confirm the tautomeric form of the dihydroxy-pyrimidine ring and detail the geometry of the sulfamic acid group. Furthermore, it would reveal how the molecules pack in the solid state, highlighting the role of hydrogen bonds involving the hydroxyl and sulfamic acid groups in stabilizing the crystal lattice. rsc.org

The table below presents examples of crystallographic data for related pyrimidine derivatives, illustrating the type of information that would be obtained from a successful crystallographic analysis of this compound.

Table 2: Example Crystallographic Data for Pyrimidine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features Noted | Reference |

|---|---|---|---|---|---|

| A 5,6-disubstituted pyrimidine derivative (Compound 4) | Monoclinic | P21/n | a=9.8Å, b=11.5Å, c=12.1Å, β=109.8° | Three-dimensional network via N-H···O and C-H···O hydrogen bonds. | nih.govresearchgate.net |

| A 5,6-disubstituted pyrimidine derivative (Compound 7) | Monoclinic | P21/c | a=13.0Å, b=5.3Å, c=17.0Å, β=91.4° | Sheet-like structure via O-H···N hydrogen bonds and π···π interactions. | nih.govresearchgate.net |

| 6-(phenylthio)pyrimidine-2,4(1H,3H)-dione (A uracil derivative) | Monoclinic | P21/c | a=10.9Å, b=7.9Å, c=11.5Å, β=108.5° | Columnar packing with N-H···O hydrogen-bonded chains. | acs.org |

| A synthesized pyrimidine derivative (2a) | Monoclinic | P21/n | a=8.4Å, b=14.9Å, c=11.3Å, β=108.5° | Crystal packing influenced by hydrogen bonding. | nih.govresearchgate.net |

Advanced Imaging and Microscopy Techniques

Advanced imaging and microscopy techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are typically used to investigate the morphology, topography, and structure of materials at the micro- and nanoscale. These methods are most commonly applied to solid-state materials, polymers, and biological samples.

The application of such advanced imaging techniques to the study of a small, pure chemical compound like this compound is not standard practice and no specific studies are found in the surveyed literature. While SEM could be used to visualize the crystal habit and surface morphology of a bulk crystalline sample, it would not provide information about the molecular structure itself. Similarly, TEM and AFM are generally not employed for the characterization of individual small molecules of this nature. Their utility lies in imaging larger assemblies, such as nanoparticles or thin films, which are not the typical form for this compound. Therefore, there is currently no available research detailing the use of advanced imaging and microscopy for the characterization of this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a ligand and its target protein.

Research Findings: In the absence of specific molecular docking studies for 2,4-Dihydroxy-5-pyrimidinylsulfamic acid, a hypothetical docking study against a relevant biological target, such as a specific enzyme or receptor, would be performed. The process would involve preparing the 3D structure of the compound and the target protein. Docking algorithms would then be used to predict the binding pose and estimate the binding affinity, typically expressed in kcal/mol.

For instance, studies on other pyrimidine (B1678525) derivatives have shown significant binding affinities to various protein targets. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the hydroxyl and sulfamic acid groups would be expected to form hydrogen bonds with polar residues in the active site of a target protein.

A typical output of such a study is a data table summarizing the binding affinities and key interactions.

Hypothetical Molecular Docking Data for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Target X | -8.5 | Arg122, Ser245 | Hydrogen Bond |

| Val189, Leu201 | Hydrophobic Interaction | ||

| Target Y | -7.9 | Asn98, Gln154 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic interactions of a molecule over time. nih.gov This technique is valuable for understanding the flexibility of a ligand and the stability of its interaction with a biological target.

Research Findings: An MD simulation of this compound, both in solution and complexed with a target protein, would offer insights into its dynamic behavior. The simulation would track the movements of each atom over a period of time, typically nanoseconds to microseconds.

The analysis of the MD trajectory would reveal the conformational flexibility of the molecule, identifying the most stable conformations. When in a complex with a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking and characterize the dynamic nature of the intermolecular interactions. nih.gov For example, the stability of hydrogen bonds formed between the compound and the protein can be monitored throughout the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure, reactivity, and other properties of molecules based on the principles of quantum mechanics.

Research Findings: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to investigate the properties of this compound. These calculations can determine the molecule's optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The results of these calculations would provide insights into the molecule's reactivity. For instance, the electrostatic potential map would indicate the regions of the molecule that are electron-rich or electron-poor, suggesting sites for potential interactions with other molecules. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

De Novo Drug Design and Virtual Screening Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov

Research Findings: While no specific de novo design or virtual screening studies involving this compound as a starting point or a hit are reported, this compound could serve as a scaffold in such studies. Its pyrimidine core is a common feature in many biologically active molecules. nih.gov

In a de novo design approach, fragments of the molecule could be used to build new compounds with potentially improved binding affinity or other desirable properties. In a virtual screening campaign, large chemical databases could be screened to find compounds with similar structural features or predicted binding modes to this compound.

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion)

Predictive modeling uses computational models to estimate the biological activity and ADME properties of a compound. These models are typically built using machine learning algorithms trained on large datasets of known compounds.

Research Findings: In the absence of experimental data for this compound, predictive models could provide initial estimates of its potential biological activities and pharmacokinetic properties. Various software and web-based tools are available for this purpose.

These models can predict a range of properties, including:

Biological Activity: Prediction of activity against various targets based on the compound's structure.

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Prediction of plasma protein binding and blood-brain barrier permeability.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Predicted ADME Properties for this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 207.16 g/mol | Calculation |

| LogP | -1.5 | QSAR Model |

| H-Bond Donors | 4 | Rule-of-Five |

| H-Bond Acceptors | 6 | Rule-of-Five |

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets for 2,4-Dihydroxy-5-pyrimidinylsulfamic Acid and its Derivatives

The pyrimidine (B1678525) core is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The future exploration of this compound and its derivatives will likely focus on identifying and validating novel biological targets. The introduction of a sulfamic acid moiety at the C5 position of the uracil (B121893) ring presents a unique chemical feature that could confer selectivity and novel mechanisms of action.

Research into related 5-substituted uracil derivatives has revealed a range of biological targets. For instance, various derivatives have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation. nih.govnih.gov The sulfamic acid group, with its potential to mimic phosphate (B84403) or carboxylate groups, could enable the targeting of ATP- or substrate-binding sites in kinases or other enzymes. The exploration of N-1 sulfonyl derivatives of pyrimidine bases has already indicated the biological potential of combining a sulfonylurea-like fragment with a nucleobase. nih.gov

Future research should systematically screen this compound and its analogs against a diverse panel of biological targets. This could include enzymes involved in nucleotide metabolism, signal transduction pathways, and protein-protein interactions. The structural similarity to uracil suggests that initial investigations could focus on enzymes that process pyrimidine nucleosides.

Table 1: Potential Biological Target Classes for this compound Derivatives

| Target Class | Rationale for Investigation | Examples of Related Inhibitors |

| Kinases | The sulfamic acid moiety may interact with ATP-binding sites. | Pyrimidine-based kinase inhibitors are common in oncology. |

| Dihydrofolate Reductase (DHFR) | Antifolate activity is a known mechanism for pyrimidine-based drugs. nih.gov | 2,4-diaminopyrimidine-based antifolates have been synthesized and evaluated. nih.gov |

| Viral Polymerases/Proteases | Modified nucleosides are a cornerstone of antiviral therapy. nih.gov | 5-substituted uracil derivatives have shown activity against various viruses. nih.gov |

| Carbonic Anhydrases | Sulfonamide-containing heterocycles are known inhibitors of these enzymes. researchgate.net | Pyrimidine-sulfonamide hybrids have been explored as anticancer agents. researchgate.net |

Application in Chemical Biology Tools and Probes

The development of chemical tools and probes is essential for dissecting complex biological processes. Modified nucleosides, in particular, have been instrumental in studying DNA and RNA biology. Given its unique functionality, this compound and its derivatives hold promise for the development of novel chemical biology tools.

The sulfamic acid group could be exploited for various purposes. For instance, it could serve as a handle for bioconjugation, allowing the attachment of fluorescent dyes, affinity tags, or photo-crosslinkers. Such modified probes could be used to identify and characterize the binding partners of the parent compound within a cellular context. Furthermore, the synthesis of nucleoside analogs of this compound could lead to the development of probes to study DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

The intrinsic properties of the pyrimidine ring can also be modulated to create fluorescent probes. While uracil itself has a very low quantum yield, modifications at the C5 position have been shown to significantly enhance its fluorescence, making it a useful tool for bioimaging and diagnostics. mdpi.com

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of complex analogs of this compound will be crucial for exploring its structure-activity relationships (SAR) and optimizing its biological properties. While the direct synthesis of the parent compound has not been extensively detailed in publicly available literature, general methods for the functionalization of pyrimidines can be adapted and refined.

Advanced synthetic methodologies will be required to introduce a variety of substituents onto the pyrimidine core and to modify the sulfamic acid moiety. Recent advances in C-H functionalization and cross-coupling reactions offer powerful tools for the late-stage diversification of heterocyclic scaffolds. nih.gov These methods could be applied to introduce a range of functional groups at different positions of the pyrimidine ring, allowing for a systematic exploration of the chemical space around the core structure.

The synthesis of N-alkylated sulfamic acid derivatives has been explored as organocatalysts, indicating the feasibility of modifying the sulfamic acid group. scielo.br The development of robust and scalable synthetic routes will be a critical enabling step for the comprehensive investigation of this compound class.

Table 2: Advanced Synthetic Approaches for Pyrimidine Analogs

| Synthetic Approach | Description | Potential Application for this compound Analogs |

| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. nih.gov | Diversification of the pyrimidine core at various positions. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to form C-C, C-N, or C-S bonds. | Introduction of aryl, alkyl, or other groups to the pyrimidine ring. |

| Multi-component Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Efficient construction of diverse pyrimidine libraries. ynu.edu.cn |

| Flow Chemistry | Continuous synthesis in microreactors, allowing for precise control and scalability. | Safer and more efficient synthesis of potentially hazardous intermediates. |

Integration of Omics Data with Compound Research

The era of "big data" in biology has provided unprecedented opportunities to understand the mechanisms of action of small molecules. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in elucidating the biological effects of this compound and its derivatives.

A multi-omics approach can provide a systems-level view of the cellular response to a compound, helping to identify not only its primary target but also off-target effects and downstream signaling pathways. nih.gov For instance, metabolomics studies on other pyrimidine analogs have successfully identified their mechanism of action by observing changes in nucleotide metabolism. nih.gov Similarly, treating cells with this compound and analyzing the resulting changes in the proteome and metabolome could reveal its molecular targets and affected pathways.

Furthermore, integrating omics data with computational modeling can help to build predictive models of a compound's activity and to identify potential biomarkers for patient stratification in future clinical applications. Machine learning algorithms can be trained on multi-omics datasets to identify signatures that correlate with sensitivity or resistance to a particular compound. nih.gov

Interdisciplinary Research Collaborations

The successful development of a novel chemical entity from the laboratory to the clinic requires a highly collaborative and interdisciplinary approach. The future research on this compound will necessitate close interactions between scientists from various disciplines.

Synthetic chemists will be needed to design and synthesize novel analogs, while computational chemists can use molecular modeling to predict their binding to potential targets. Biologists will be essential for performing in vitro and in vivo assays to evaluate the biological activity of the compounds. Pharmacologists and toxicologists will be required to assess the drug-like properties and safety profiles of lead candidates.

Moreover, collaborations with data scientists and bioinformaticians will be crucial for analyzing the large datasets generated from omics studies. Such interdisciplinary teams are best equipped to tackle the complexities of drug discovery and to translate basic scientific findings into tangible therapeutic benefits. The study of pyrimidine derivatives has historically benefited from such collaborations, leading to the discovery of numerous important medicines. nih.govmdpi.com

Conclusion and Research Outlook

Summary of Current Academic Understandings of 2,4-Dihydroxy-5-pyrimidinylsulfamic Acid

Current academic and scientific understanding of this compound is primarily confined to its fundamental chemical identity rather than extensive research findings. The compound is cataloged in chemical databases, which provide its structural and basic physicochemical properties. nih.govguidechem.com It is recognized as a derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA), with a sulfamic acid group attached at the 5th position of the pyrimidine (B1678525) ring. This structural feature is significant, as modifications at this position in uracil are known to impart a wide range of biological activities. mdpi.comnih.govresearchgate.net

The compound is also known by several synonyms, including 5-Sulfaminouracil and uracil-5-sulfamic acid. guidechem.com While direct research on this compound is not readily found in published literature, the understanding of its constituent parts—the uracil core and the sulfamic acid moiety—provides a theoretical basis for its potential chemical behavior. Uracil derivatives are central to the study of nucleoside analogues for therapeutic applications, while sulfamic acid and its derivatives (sulfamates) are explored for a variety of bioactivities. nih.govsigmaaldrich.com Research on the closely related isomer, uracil-5-yl O-sulfamate, has explored its potential as a radiosensitizer, though studies found it to be unstable in aqueous solutions under certain conditions, which may or may not be true for this compound. nih.gov Similarly, related uracil-5-sulfonamide derivatives have been synthesized and tested for other biological effects. nih.gov

The existing knowledge is therefore largely structural and comparative, drawing inferences from related molecules rather than from direct empirical study of the compound itself.

Identification of Knowledge Gaps and Unexplored Research Avenues

The scarcity of dedicated research on this compound highlights significant knowledge gaps. A systematic exploration of this compound is needed, beginning with fundamental chemical and biological studies.

Key Unexplored Research Avenues:

Chemical Synthesis and Reactivity: There is a lack of published, optimized, and scalable synthesis routes specifically for this compound. A thorough investigation into its chemical reactivity, stability under various conditions (pH, temperature), and degradation pathways is essential.

Physicochemical Characterization: While basic properties are listed in databases, comprehensive experimental data is missing. Detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would provide definitive structural confirmation and deeper insight.

Biological Activity Screening: The primary knowledge gap is the absence of biological testing. Its structural similarity to other 5-substituted uracils suggests a potential for biological activity. researchgate.netacs.org Systematic screening is needed to determine if it possesses any antiviral, antibacterial, antifungal, or anticancer properties.

Enzymatic Interactions: Many 5-substituted uracil analogues function by interacting with enzymes in nucleotide metabolism. acs.org Research is required to determine if this compound acts as a substrate, inhibitor, or modulator of key enzymes such as thymidylate synthase or dihydropyrimidine (B8664642) dehydrogenase.

Mechanism of Action: Should any biological activity be discovered, a significant research effort would be needed to elucidate its molecular mechanism of action.

Potential Impact on Basic Science and Applied Research Fields

Should research fill the existing knowledge gaps, this compound could have a notable impact on several scientific fields.

Medicinal Chemistry and Drug Discovery: The most significant potential impact lies in drug discovery. The uracil scaffold is a cornerstone of antiviral and anticancer chemotherapy. mdpi.comnih.govnih.gov The unique sulfamic acid substituent could lead to novel mechanisms of action or improved pharmacological profiles compared to existing drugs, potentially overcoming resistance mechanisms. mdpi.com

Enzymology and Chemical Biology: As a novel uracil analogue, this compound could serve as a valuable chemical probe for studying the structure and function of enzymes involved in pyrimidine metabolism. Its specific interactions (or lack thereof) could help map the active sites of these critical biological catalysts.

Materials Science: While less obvious, pyrimidine derivatives have been explored for applications beyond medicine, such as the visual sensing of other chemicals. scbt.com The properties of this compound could lend themselves to novel applications in diagnostics or materials science.

The exploration of this compound represents an opportunity to expand the chemical space of bioactive pyrimidine derivatives, potentially leading to new therapeutic agents or research tools that could advance both basic and applied science.

Data Tables

Table 1: Chemical Identifiers and Properties of this compound This table is generated based on data available in public chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfamic acid | guidechem.com |

| Synonyms | 5-Sulfaminouracil, uracil-5-sulfamic acid | guidechem.com |

| CAS Number | 5435-16-5 | guidechem.com |

| PubChem CID | 227929 | nih.gov |

| Molecular Formula | C₄H₅N₃O₅S | nih.govguidechem.com |

| Molecular Weight | 207.16 g/mol | guidechem.com |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | guidechem.com |

| Hydrogen Bond Donor Count | 4 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dihydroxy-5-pyrimidinylsulfamic acid, and how can reaction conditions be optimized for high purity?

- Methodology : Synthesis typically involves multi-step reactions under controlled pH and temperature. For example, condensation reactions of pyrimidine precursors with sulfamic acid derivatives require anhydrous conditions to minimize hydrolysis. Reaction progress should be monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, verified by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the structural and thermal stability of this compound?